6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound with significant bioactive properties. It belongs to the family of pyrazolo[1,5-a]pyrimidines, which are known for their diverse applications in medicinal chemistry and material science due to their unique structural and photophysical properties . This compound has shown potential implications in various fields of research and industry.
Preparation Methods
The synthesis of 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold . Industrial production methods often employ microwave irradiation to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of certain enzymes, which contributes to its antimicrobial and anticancer activities . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to the desired therapeutic effects .
Comparison with Similar Compounds
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide: Known for its antibacterial activity.
5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Exhibits excellent antibacterial activity against gram-positive and gram-negative bacteria.
2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenol: Displays potent antifungal activity.
The uniqueness of this compound lies in its combination of bioactive properties and photophysical characteristics, making it a versatile compound for various applications .
Properties
CAS No. |
138254-48-5 |
---|---|
Molecular Formula |
C8H8N4O |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
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